Technical Whitepaper: 2-Amino-1-(2-chlorophenyl)ethanol
Technical Whitepaper: 2-Amino-1-(2-chlorophenyl)ethanol
The following technical whitepaper details the physicochemical profile, synthetic pathways, and pharmaceutical relevance of 2-Amino-1-(2-chlorophenyl)ethanol.
Physicochemical Profile, Synthetic Architectures, and Pharmaceutical Utility
Executive Summary
2-Amino-1-(2-chlorophenyl)ethanol (CAS: 23496-56-2) represents a critical scaffold in the class of
Chemical Identity & Physicochemical Properties[3][4][5]
The molecule features a chiral center at the benzylic carbon, existing as (R)- and (S)-enantiomers. The ortho-chloro substitution introduces significant steric bulk compared to the unsubstituted analog, influencing both metabolic stability and receptor binding affinity.
Table 1: Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 2-Amino-1-(2-chlorophenyl)ethanol | |
| CAS Number | 23496-56-2 (Racemate)97590-54-0 ((R)-isomer) | |
| Molecular Formula | C | |
| Molecular Weight | 171.62 g/mol | |
| Physical State | White to off-white solid | Low-melting solid (often oil if impure) |
| Melting Point | 63–65 °C | |
| Boiling Point | 108–112 °C @ 0.25 Torr | High vacuum required for distillation |
| pKa (Base) | ~9.2 (Amine) | Typical for primary |
| LogP | 0.82 | Moderate lipophilicity |
| H-Bond Donors | 2 (NH | |
| H-Bond Acceptors | 2 |
Synthetic Architectures
The synthesis of 2-Amino-1-(2-chlorophenyl)ethanol generally follows three primary architectures, varying by the required enantiopurity and scale.
Method A: Aminolysis of Epoxides (Industrial Route)
The reaction of 2-chlorostyrene oxide with aqueous ammonia is the most direct route. However, this method suffers from poor selectivity, often yielding secondary and tertiary amine byproducts (dimers) due to the nucleophilicity of the product being higher than ammonia.
-
Optimization: Use of a large excess of ammonia (20–50 eq.) or high-pressure conditions suppresses oligomerization.
Method B: Reduction of -Functionalized Ketones (Laboratory Route)
A more controlled approach involves the reduction of 2-chloro-
-
Bromination: 2'-Chloroacetophenone
2-Bromo-1-(2-chlorophenyl)ethanone. -
Amination: Substitution with sodium azide or hexamethylenetetramine (Delepine reaction) to generate the primary amine.
-
Reduction: Sodium borohydride (NaBH
) reduction of the ketone to the alcohol.
Method C: Asymmetric Biocatalysis (Green Route)
For pharmaceutical applications requiring high enantiomeric excess (ee), enzymatic reduction using Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) is preferred. This avoids the need for costly chiral resolution.[3]
Synthetic & Metabolic Pathway Diagram
Figure 1: Synthetic pathways (left) and metabolic generation (right) of the target amino alcohol.
Chemical Reactivity & Derivatization[15]
The molecule possesses two nucleophilic centers: the primary amine (-NH
Selective N-Alkylation
The amine is the more nucleophilic site. In the presence of alkyl halides (e.g., isopropyl bromide, tert-butyl chloride), mono-alkylation yields pharmacologically active
-
Challenge: Over-alkylation is common.
-
Solution: Reductive amination using the corresponding ketone (e.g., acetone for isopropyl) and NaBH
CN provides better control than direct alkylation.
Cyclization to Oxazolidinones
Reaction with phosgene or carbonyldiimidazole (CDI) cyclizes the 1,2-amino alcohol into a 5-substituted-2-oxazolidinone. This reaction is often used to protect the functional groups during complex synthesis or to determine enantiomeric purity via chiral HPLC.
Pharmaceutical Relevance
Metabolic Biomarker
2-Amino-1-(2-chlorophenyl)ethanol is the primary N-desalkyl metabolite of several
-
Tulobuterol: Used for asthma (transdermal patches).
-
Clorprenaline: A bronchodilator. In pharmacokinetic (PK) studies, quantification of this metabolite helps assess the extent of hepatic metabolism (CYP450-mediated N-dealkylation).
The "Ortho-Chloro" Effect
The chlorine atom at the ortho position is not merely a lipophilic handle; it exerts a specific steric shielding effect.
-
Conformation: It forces the side chain out of the coplanar arrangement with the phenyl ring, influencing receptor docking.
-
Metabolic Stability: It blocks metabolic attack at the ortho positions of the ring, preventing the formation of certain phenolic metabolites common in non-chlorinated analogs (like phenylephrine).
Experimental Protocol: Synthesis via Delepine Reaction
A robust laboratory-scale method avoiding high-pressure ammonia.
Objective: Synthesis of racemic 2-Amino-1-(2-chlorophenyl)ethanol HCl salt.
-
Bromination: Dissolve 2'-chloroacetophenone (15.4 g, 0.1 mol) in CHCl
(50 mL). Add bromine (16.0 g, 0.1 mol) dropwise at 0°C. Stir for 2 hours. Wash with NaHCO , dry, and evaporate to yield the -bromo ketone. -
Amination (Delepine): Dissolve the crude
-bromo ketone in CHCl (100 mL). Add Hexamethylenetetramine (14.0 g, 0.1 mol). Stir at reflux for 4 hours. Filter the resulting quaternary salt precipitate. -
Hydrolysis: Reflux the salt in Ethanol/Conc. HCl (50 mL/20 mL) for 2 hours to cleave the hexamine adduct. Cool to precipitate ammonium chloride; filter.
-
Reduction: Neutralize the filtrate to pH 8. Add NaBH
(1.5 eq) slowly at 0°C. Stir for 12 hours. -
Isolation: Quench with dilute HCl. Extract impurities with ether. Basify the aqueous layer to pH >11 with NaOH. Extract the product into Ethyl Acetate (3x). Dry (MgSO
) and concentrate. -
Salt Formation: Dissolve the oil in dry ethanol and add HCl gas/ether to precipitate the hydrochloride salt.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146781, 2-Amino-1-(2-chlorophenyl)ethanol. Retrieved from [Link]
-
Kubo, S., et al. (1975). Metabolism of Tulobuterol. Drug Metabolism and Disposition.[1][2][4][5] (Established the N-dealkylation pathway).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
